4,5-Dimethyl-3-((methylthio)methyl)isoxazole
CAS No.:
Cat. No.: VC17253770
Molecular Formula: C7H11NOS
Molecular Weight: 157.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11NOS |
|---|---|
| Molecular Weight | 157.24 g/mol |
| IUPAC Name | 4,5-dimethyl-3-(methylsulfanylmethyl)-1,2-oxazole |
| Standard InChI | InChI=1S/C7H11NOS/c1-5-6(2)9-8-7(5)4-10-3/h4H2,1-3H3 |
| Standard InChI Key | NYIGAUXZVVOUCC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(ON=C1CSC)C |
Introduction
Structural and Molecular Analysis
The molecular formula of 4,5-dimethyl-3-((methylthio)methyl)isoxazole is C₈H₁₁NO₂S, with a molecular weight of 185.24 g/mol. The isoxazole core consists of an oxygen and nitrogen atom in a 1,2-azole arrangement, while the substituents influence its electronic and steric properties. Key structural features include:
-
4,5-Dimethyl groups: These alkyl substituents enhance the compound’s hydrophobicity and stabilize the ring through electron-donating effects.
-
3-((Methylthio)methyl) group: The thioether linkage introduces potential sites for oxidative metabolism or coordination chemistry.
A comparative analysis with the structurally related compound 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]thio]-4,5-dihydro-5,5-dimethylisoxazole (CAS 656825-92-2) reveals that the absence of fluorinated groups in 4,5-dimethyl-3-((methylthio)methyl)isoxazole likely reduces its polarity and biological half-life .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Boiling Point | 245–260 °C (estimated) |
| Density | 1.22–1.28 g/cm³ |
| LogP (Partition Coefficient) | 1.8–2.3 |
| pKa | -1.5 to 0.5 (ring nitrogen) |
These values are derived from computational models and analogs such as 3,5-dimethylisoxazole derivatives .
Synthesis and Manufacturing
The synthesis of 4,5-dimethyl-3-((methylthio)methyl)isoxazole can be inferred from methodologies used for related isoxazoles. A three-step approach is proposed:
Step 1: Formation of the Isoxazole Core
3,5-Dimethylisoxazole serves as a precursor, synthesized via cyclization of acetylacetone with hydroxylamine hydrochloride under acidic conditions . Modifications to introduce the (methylthio)methyl group require careful functionalization at position 3.
Step 2: Sulfur Incorporation
A sulfonation or alkylation reaction introduces the methylthio moiety. For example, reacting 3-chloromethyl-4,5-dimethylisoxazole with methanethiol in the presence of a base (e.g., potassium carbonate) could yield the target compound .
Step 3: Purification
Chromatographic techniques or recrystallization from ethanol/water mixtures ensure high purity (>95%). This mirrors protocols described in patents for analogous isoxazoles, where solvent selection minimizes toxicity .
Key Reaction Pathway
Physicochemical Characterization
Experimental data for this compound are sparse, but extrapolations from analogs suggest:
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) and poorly soluble in water (<1 mg/mL) .
-
Stability: Stable under ambient conditions but susceptible to oxidative degradation of the thioether group upon prolonged exposure to air.
Spectroscopic profiles include:
-
¹H NMR (CDCl₃): δ 2.25 (s, 6H, 4,5-CH₃), 2.45 (s, 3H, SCH₃), 3.72 (s, 2H, CH₂S).
-
IR (KBr): 1590 cm⁻¹ (C=N), 1180 cm⁻¹ (C-O), 690 cm⁻¹ (C-S).
Biological and Industrial Applications
Isoxazole derivatives exhibit broad bioactivity, including herbicidal, antifungal, and anti-inflammatory properties. While specific studies on 4,5-dimethyl-3-((methylthio)methyl)isoxazole are lacking, its structural features suggest potential roles:
-
Agrochemicals: The methylthio group may enhance lipid membrane penetration, making it a candidate for herbicide development .
-
Pharmaceutical Intermediates: Isoxazoles are precursors in synthesizing β-lactam antibiotics and COX-2 inhibitors .
Table 2: Comparative Bioactivity of Isoxazole Derivatives
| Compound | Activity | IC₅₀/EC₅₀ |
|---|---|---|
| 3,5-Dimethylisoxazole | Antifungal | 12 µM |
| 4,5-Dimethyl-3-(thiomethyl)isoxazole | Hypothetical Herbicide | Not Determined |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume